
3,3'-Thiodipropionyl dichloride
Description
It features a thioether (-S-) bridge linking two propionyl chloride groups. Key physical properties include:
- Density: 1.432 g/cm³
- Boiling Point: 323.5°C at 760 mmHg
- Refractive Index: 1.557
- Vapor Pressure: 0.000261 mmHg at 25°C .
This compound is utilized in organic synthesis, particularly in crosslinking reactions and polymer chemistry, due to its reactive dichloride groups and sulfur-based stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3'-Oxydipropionyl Dichloride (CAS: 44995-78-0)
Structural Difference : Replaces the thioether (-S-) bridge with an ether (-O-) linkage.
Molecular Formula : C₆H₈Cl₂O₃.
Key Insight : The sulfur bridge in this compound enhances thermal stability and radical resistance compared to the oxygen analogue, making it preferable in high-temperature or oxidative environments .
3,3'-Dithiodipropionyl Dichloride (CAS: 1002-18-2)
Structural Difference : Contains a disulfide (-S-S-) bridge instead of a thioether (-S-).
Molecular Formula : C₆H₈Cl₂O₂S₂.
Property | This compound | 3,3'-Dithiodipropionyl Dichloride |
---|---|---|
Bridge | Thioether (-S-) | Disulfide (-S-S-) |
Redox Activity | Limited | High (disulfide bonds undergo redox reactions) |
Stability | Stable under non-reductive conditions | Prone to cleavage under reducing conditions |
Key Insight : The disulfide variant is more reactive in redox-mediated applications (e.g., drug delivery systems), whereas the thioether version offers greater chemical inertness .
Adipoyl Chloride (CAS: 111-50-2)
Structural Difference : A linear diacid chloride (ClCO-(CH₂)₄-COCl) without a heteroatom bridge.
Property | This compound | Adipoyl Chloride |
---|---|---|
Bridge | Thioether (-S-) | None (linear alkyl chain) |
Flexibility | Rigid due to S-bridge | Flexible |
Applications | Specialty polymers | Nylon-6,6 precursor |
Key Insight : The sulfur bridge in this compound introduces rigidity and polarity, differentiating it from linear diacyl chlorides like adipoyl chloride .
Reactivity and Functional Comparisons
- Radical Interactions : this compound reacts with hydroxyl radicals (˙OH) to form a stable intramolecular radical cation (λmax = 370 nm, τ = 17 µs), independent of pH. In contrast, its amide derivative (3,3'-thiodipropionamide) forms a pH-dependent OH-adduct (λmax = 350 nm at pH 11) .
- Hydrolysis Sensitivity : The ether-linked analogue (3,3'-oxydipropionyl dichloride) is expected to hydrolyze faster than the thioether variant due to oxygen’s higher electronegativity.
Properties
IUPAC Name |
3-(3-chloro-3-oxopropyl)sulfanylpropanoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2S/c7-5(9)1-3-11-4-2-6(8)10/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTXVIIXNFSATO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCC(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172044 | |
Record name | 3,3'-Thiodipropionyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18733-39-6 | |
Record name | 3,3′-Thiobis[propanoyl chloride] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18733-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Thiodipropionyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018733396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Thiodipropionyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-thiodipropionyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,3'-THIODIPROPIONYL DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4S476T692 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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